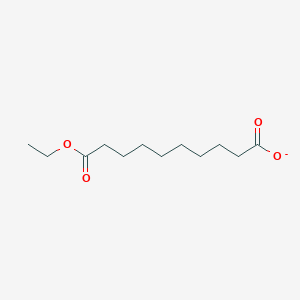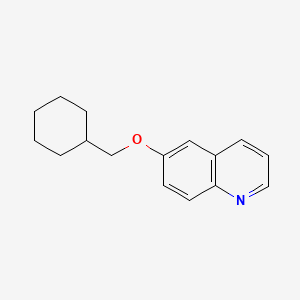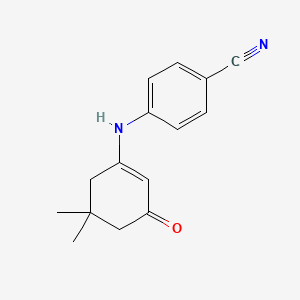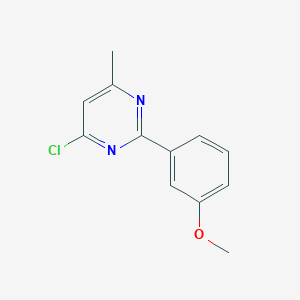
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is a quaternary ammonium compound with a molecular formula of C13H21ClN2O2. This compound is characterized by the presence of a nitrobenzyl group attached to the nitrogen atom of the ethanaminium moiety. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride typically involves the reaction of N,N-diethylethanamine with 3-nitrobenzyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-diethylethanamine+3-nitrobenzyl chloride→N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide using appropriate halide salts.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of the corresponding amine and nitrobenzyl alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Sodium bromide, sodium iodide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products Formed
Oxidation: N,N-Diethyl-N-(3-aminobenzyl)ethanaminium chloride
Substitution: N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium bromide or iodide
Hydrolysis: N,N-diethylethanamine, 3-nitrobenzyl alcohol
Scientific Research Applications
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of surfactants and detergents.
Mechanism of Action
The mechanism of action of N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride involves its interaction with cellular membranes. The compound can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. The nitro group may also participate in redox reactions, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-N-(4-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(2-nitrobenzyl)ethanaminium chloride
- N,N-Diethyl-N-(3-nitrophenyl)ethanaminium bromide
Uniqueness
N,N-Diethyl-N-(3-nitrobenzyl)ethanaminium chloride is unique due to the specific positioning of the nitro group on the benzyl ring, which influences its chemical reactivity and interaction with biological membranes. This positional isomerism can result in different biological activities and chemical properties compared to its analogs.
Properties
CAS No. |
34906-32-6 |
|---|---|
Molecular Formula |
C13H21ClN2O2 |
Molecular Weight |
272.77 g/mol |
IUPAC Name |
triethyl-[(3-nitrophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C13H21N2O2.ClH/c1-4-15(5-2,6-3)11-12-8-7-9-13(10-12)14(16)17;/h7-10H,4-6,11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
RHKVSAAWZQQCDH-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC(=CC=C1)[N+](=O)[O-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
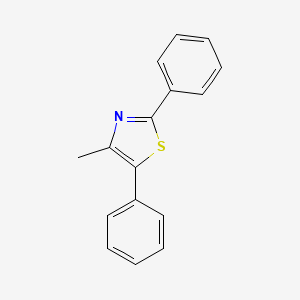
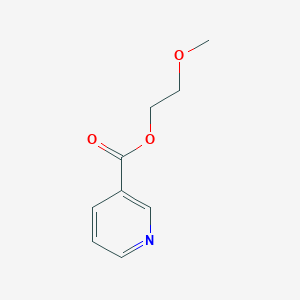
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
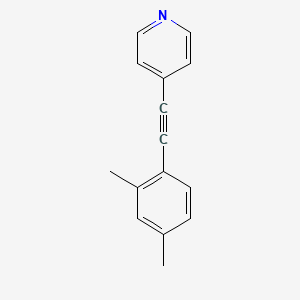
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
